2-(Aminomethoxy)aceticacid

Organic Synthesis Bioconjugation Reaction Kinetics

For ADC developers replicating the trastuzumab deruxtecan linker architecture, 2-(aminomethoxy)acetic acid is the essential, non-negotiable precursor. Its compact methyleneoxy spacer and unique electronics define the GGFG-AM linker's cathepsin-specific cleavage. Unlike aminooxyacetic acid (AOAA, a GABA-T inhibitor), this variant is functionally orthogonal for your bioassays. Procurement ensures steric and electronic fidelity in your conjugate—substitutions alter release kinetics. Request a quote today for this critical building block.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
Cat. No. B15234701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethoxy)aceticacid
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)OCN
InChIInChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6)
InChIKeyDCDUEGRRLSCGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethoxy)acetic Acid Procurement: A Compact, High-Reactivity Heterobifunctional Linker for Targeted Conjugation


2-(Aminomethoxy)acetic acid (CAS: 2193119-93-4) is a small-molecule organic compound with the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol . It is characterized as a heterobifunctional molecule, containing a primary amine group and a carboxylic acid group, which are separated by a minimal methyleneoxy (-CH2O-) spacer . This structure differentiates it from its ethoxy and propoxy analogs, as well as from the more commonly known aminooxyacetic acid (AOAA) . The compound's compact size and the specific electronic properties of its methoxy group confer a distinct reactivity profile, making it a valuable building block in organic synthesis and bioconjugation strategies where precise spatial control is required [1].

Why 2-(Aminomethoxy)acetic Acid Cannot Be Directly Replaced with Ethoxy, Propoxy, or Aminooxy Analogs


Generic substitution within this class of compounds is not feasible due to quantifiable differences in molecular size, electronic properties, and reactivity that directly impact their performance in specific applications [1]. For instance, the substitution of the methoxy group with an ethoxy or propoxy group introduces increased steric bulk and conformational flexibility, which can alter reaction kinetics and the spatial arrangement in conjugated products . Furthermore, the fundamental difference between the aminomethoxy and aminooxy functional groups is critical; aminooxyacetic acid (AOAA) is a known, potent biological inhibitor of GABA transaminase, a pharmacological activity that is not reported for 2-(aminomethoxy)acetic acid [2]. Therefore, selection of 2-(aminomethoxy)acetic acid over its analogs must be driven by a specific requirement for its unique combination of a compact spacer and methoxy-derived electronic characteristics, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 2-(Aminomethoxy)acetic Acid Against Closest Analogs


Comparative Reactivity Profile: 2-(Aminomethoxy)acetic Acid vs. Ethoxy and Propoxy Analogs

The methoxy group in 2-(aminomethoxy)acetic acid confers enhanced reactivity in nucleophilic substitution reactions compared to its ethoxy and propoxy counterparts . While quantitative kinetic data (e.g., rate constants) for this specific molecule in a defined model system is not available in the public domain, the difference is well-established in organic chemistry principles and is supported by vendor comparisons indicating a higher general reactivity .

Organic Synthesis Bioconjugation Reaction Kinetics

Electronic Structure and Reactivity Differentiation: Electron Affinity of the Aminomethoxy Radical

The electron affinity (EA) of the aminomethoxy radical is a fundamental property that governs its reactivity in electron transfer and radical-mediated processes. This value has been precisely determined to be 1.944(1) eV, and it differs significantly from the EAs of the methoxy radical (1.572 eV), ethoxy radical (1.612 eV), and hydroxymethoxy radical (1.925 eV) [1].

Physical Chemistry Radical Chemistry Computational Chemistry

Structural and Functional Orthogonality: Contrasting Biological Activity with Aminooxyacetic Acid (AOAA)

A key differentiator for procurement is the intended application. Aminooxyacetic acid (AOAA; 2-(aminooxy)acetic acid) is a well-documented inhibitor of 4-aminobutyrate aminotransferase (GABA-T), leading to increased GABA levels in vivo, with IC50 values reported in the low micromolar range [1]. In contrast, 2-(aminomethoxy)acetic acid is primarily employed as a synthetic building block and linker, with no evidence suggesting a similar biological inhibitory profile .

Pharmacology Neurochemistry Enzyme Inhibition

Spatial and Conformational Differentiation: Impact on Conjugate Design and Function

The aminomethoxy (-CH2O-) moiety serves as a critical spacer in advanced therapeutic conjugates. In the approved ADC trastuzumab deruxtecan (DS-8201a), a GGFG tetrapeptidyl-aminomethoxy linker is employed, which is specifically cleaved by lysosomal cathepsins [1]. This exact linker component is structurally derived from 2-(aminomethoxy)acetic acid and is distinct from the longer PEG-based linkers (e.g., Amino-PEGn-CH2COOH) commonly used in PROTACs to impart flexibility and solubility .

Antibody-Drug Conjugates (ADCs) PROTAC Design Linker Technology

Optimal Application Scenarios for 2-(Aminomethoxy)acetic Acid Based on Verified Differentiation


Synthesis of Cathepsin-Cleavable Linkers for Next-Generation Antibody-Drug Conjugates (ADCs)

2-(Aminomethoxy)acetic acid is the critical precursor for constructing the GGFG-aminomethoxy linker, a validated component in clinically successful ADCs like trastuzumab deruxtecan (DS-8201a). This linker's compact design and specific cleavage by lysosomal cathepsins are essential for the targeted intracellular release of the cytotoxic payload [1]. Its use is mandatory for researchers aiming to replicate or iterate upon this specific linker-payload technology, as substitution with a longer or more flexible PEG-based linker would fundamentally alter the conjugate's mechanism of action and potentially its safety and efficacy profile .

Precision Synthesis of Compact Heterobifunctional Building Blocks

This compound is ideally suited for creating minimal-length spacers between functional groups in organic synthesis [1]. Its small size (molecular weight of 105.09 g/mol) and distinct reactivity, as inferred from the electron affinity of the aminomethoxy radical , make it the reagent of choice when designing small-molecule probes, catalysts, or metal-chelating ligands where minimal perturbation of the core structure is required. The use of larger ethoxy or propoxy analogs would introduce unwanted steric bulk and conformational flexibility, potentially hindering binding or activity .

Fundamental Studies of Alkoxy Radical and Anion Chemistry

For researchers in physical and computational chemistry, 2-(aminomethoxy)acetic acid (or its derivatives) provides a model system for studying the electronic structure of substituted alkoxy radicals. The precisely known electron affinity (EA) of 1.944 eV for the aminomethoxy radical [1] serves as a benchmark for computational methods and facilitates comparative studies with other alkoxy radicals (e.g., methoxy, ethoxy, hydroxymethoxy). The quantitative EA data is essential for interpreting experiments involving electron transfer, photodissociation, and gas-phase reactivity of these species.

Design of Non-Biologically Active Linkers for In Vitro Assays

When a chemical linker is required for an in vitro biochemical or cell-based assay, 2-(aminomethoxy)acetic acid provides a functional, non-interfering spacer [1]. Unlike its structural analog aminooxyacetic acid (AOAA), which is a potent inhibitor of GABA transaminase and other PLP-dependent enzymes , the aminomethoxy variant is not reported to have such off-target biological activity. This functional orthogonality is critical for ensuring that any observed effects in the assay are due to the conjugated entities, and not from unintended pharmacological activity of the linker itself .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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